molecular formula C12H15NO6 B1606947 Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate CAS No. 5415-53-2

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Cat. No. B1606947
CAS RN: 5415-53-2
M. Wt: 269.25 g/mol
InChI Key: ZSOCPPIVHVUSGS-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is a chemical compound . It is also known as ethyl syringylideneacetate.


Synthesis Analysis

While specific synthesis methods for Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate were not found, related compounds have been synthesized under mild conditions . For example, a new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone, was achieved by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is C12H15NO6 . The average mass is 269.25 Da .


Physical And Chemical Properties Analysis

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate has a molecular weight of 269.25 . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Photolabile Protecting Groups

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate has applications in the synthesis of photolabile protecting groups. A study demonstrated the use of a related compound, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, as a new and efficient photolabile protecting group for aldehydes and ketones. These compounds were shown to be stable under various conditions and efficiently released carbonyl compounds upon irradiation (Kantevari, Narasimhaji, & Mereyala, 2005).

Synthesis of Organic Compounds

The compound plays a role in the synthesis of diverse organic molecules. For instance, a research paper details the use of ethyl 2-arylamino-2-oxo-acetates, related to ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, in producing dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates (Yavari, Nasiri, & Djahaniani, 2005).

Reductive Cyclization

In another study, ethyl 2-nitrophenyl oxalate and its derivatives were subjected to catalytic hydrogenations. This process yielded compounds through reductive cyclization, which are important in the synthesis of cyclic hydroxamic acids and lactams (Hartenstein & Sicker, 1993).

Synthesis of Nitrogen Compounds

The compound also finds application in the synthesis of nitrogen compounds. A research paper describes using ethyl 3,4-dimethoxyphenyl(phenyl)acetate to synthesize bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Medicinal Chemistry Applications

In medicinal chemistry, similar compounds are used to synthesize various bioactive molecules. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, is used for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-4-19-12(14)6-8-5-10(17-2)11(18-3)7-9(8)13(15)16/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOCPPIVHVUSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278802
Record name Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

CAS RN

5415-53-2
Record name 5415-53-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4,5-dimethoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Irgashev, AA Karmatsky, PA Slepukhin… - Tetrahedron …, 2013 - Elsevier
3-(4,5-Dimethoxy-2-nitrophenyl)coumarins bearing various substituents on the benzene ring of the coumarin system have been prepared from salicylaldehydes and 2-(4,5-dimethoxy-2-…
Number of citations: 32 www.sciencedirect.com

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